

# Non-stoichiometric zirconium nitride (ZrN<sub>x</sub>) thin film characterization

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Compound Name: Zirconium nitride

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An in-depth technical guide on the characterization of non-stoichiometric **zirconium nitride** (ZrN<sub>x</sub>) thin films, designed for researchers and scientists in materials science and related fields.

## Introduction to Non-stoichiometric Zirconium Nitride (ZrN<sub>x</sub>)

Non-stoichiometric **zirconium nitride** (ZrN<sub>x</sub>) is a transition metal nitride that exhibits a wide range of tunable properties depending on its nitrogen content, denoted by the subscript 'x'. Stoichiometric **zirconium nitride** (ZrN), where  $x \approx 1$ , is a well-known hard, corrosion-resistant ceramic material with a characteristic gold-like color, high hardness, and metallic conductivity. [1][2][3] By varying the nitrogen concentration to create under-stoichiometric ( $x < 1$ ) or over-stoichiometric ( $x > 1$ ) films, it is possible to precisely control the material's structural, electrical, mechanical, and optical properties. [3][4] This tunability makes ZrN<sub>x</sub> thin films highly attractive for a variety of applications, including wear-resistant coatings, decorative finishes, diffusion barriers in microelectronics, and plasmonic materials. [5][6]

The properties of ZrN<sub>x</sub> are intrinsically linked to its phase composition and defect structure. Nitrogen vacancies (in under-stoichiometric films) or interstitials and the formation of different phases like orthorhombic Zr<sub>3</sub>N<sub>4</sub> (in over-stoichiometric films) dramatically alter the electronic band structure and crystal lattice, thereby influencing the material's overall characteristics. [7][8] A thorough characterization of these films is crucial for understanding the structure-property relationships and for optimizing their performance in specific applications.

This guide provides an in-depth overview of the key techniques used to characterize ZrN<sub>x</sub> thin films, including detailed experimental protocols and data presentation, to assist researchers in this field.

## Synthesis of ZrN<sub>x</sub> Thin Films

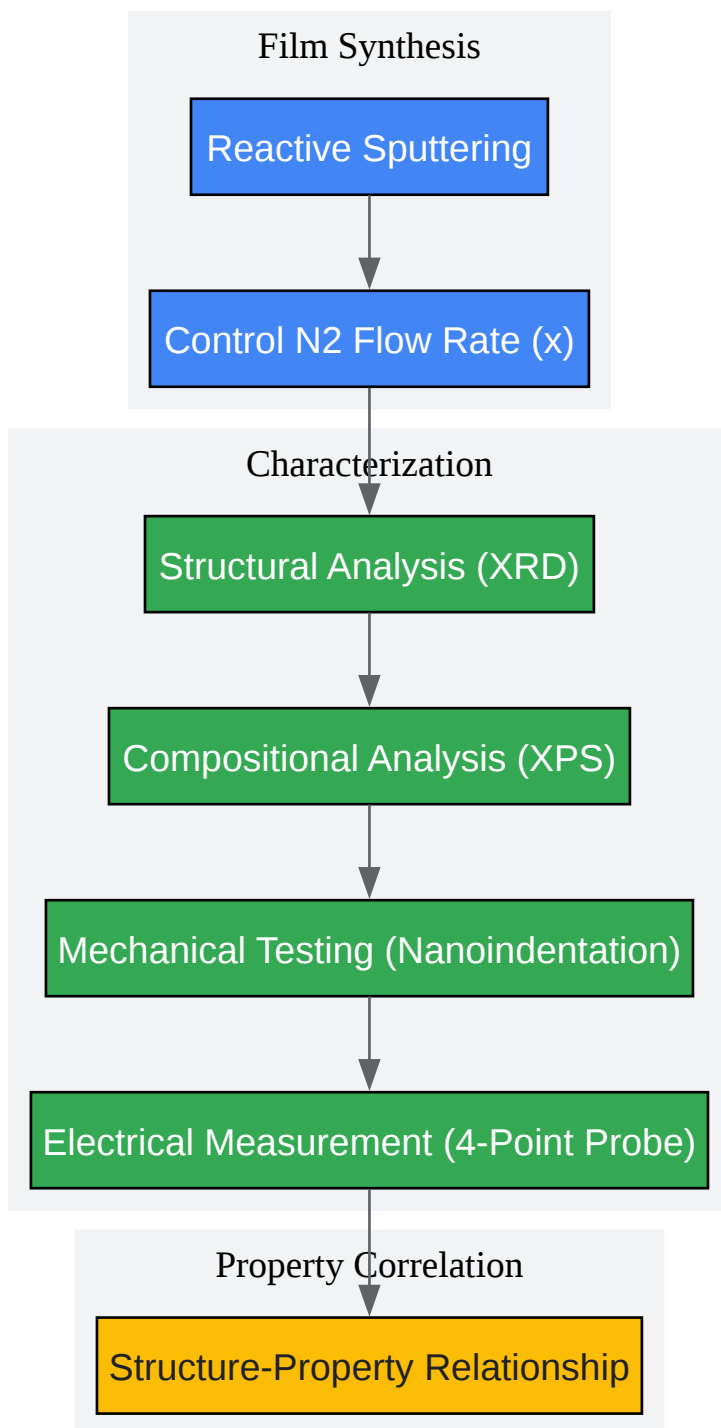
Reactive magnetron sputtering is a widely used physical vapor deposition (PVD) technique for synthesizing high-quality ZrN<sub>x</sub> thin films.<sup>[3][9]</sup> The primary advantage of this method is the precise control it offers over the film's stoichiometry by adjusting the flow rate of the reactive nitrogen gas.

### Experimental Protocol: Reactive DC Magnetron Sputtering

- **Substrate Preparation:** Substrates (e.g., silicon wafers, glass, or steel) are cleaned ultrasonically in successive baths of acetone and deionized water to remove surface contaminants.<sup>[10]</sup> They are then dried with nitrogen gas.
- **Chamber Evacuation:** The substrates are loaded into a vacuum chamber, which is then evacuated to a high vacuum (typically  $< 10^{-6}$  Torr) to minimize impurities.
- **Substrate Pre-treatment:** An in-situ plasma etching step, often using argon (Ar) ions, is performed to remove any native oxide layer and improve film adhesion.<sup>[10]</sup>
- **Deposition:**
  - A high-purity zirconium (Zr) target is sputtered using an inert gas, typically Argon.<sup>[9]</sup>
  - Nitrogen (N<sub>2</sub>) is introduced into the chamber as a reactive gas. The key parameter, the nitrogen partial pressure or flow ratio (e.g.,  $N_2 / (Ar + N_2)$ ), is systematically varied to control the nitrogen content 'x' in the resulting ZrN<sub>x</sub> film.<sup>[7][8][11]</sup>
  - Deposition parameters such as sputtering power, substrate temperature, and total pressure are kept constant to isolate the effect of nitrogen content.<sup>[9]</sup>

## Characterization Techniques and Protocols

A multi-technique approach is essential for a comprehensive understanding of ZrN<sub>x</sub> thin films. The logical workflow for synthesis and characterization is depicted below.



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Caption: General workflow for ZrN<sub>x</sub> thin film synthesis and characterization.

## Structural Characterization: X-ray Diffraction (XRD)

XRD is used to identify the crystal phases, determine preferred orientation (texture), and measure lattice parameters.

Experimental Protocol:

- **Instrument Setup:** An X-ray diffractometer equipped with a copper anode (Cu K $\alpha$  radiation) is typically used.<sup>[2]</sup> For thin film analysis, a glancing angle (GIXRD) or parallel-beam geometry is often employed to increase the interaction volume within the film.<sup>[2][12]</sup>
- **Scan Parameters:**  $\theta$ - $2\theta$  scans are performed over a range that covers the expected diffraction peaks for Zr, ZrN, and Zr<sub>3</sub>N<sub>4</sub> phases (e.g., 20° to 80°).
- **Data Analysis:**
  - The resulting diffraction patterns are compared with standard powder diffraction files (e.g., JCPDS-ICDD) to identify the phases present.<sup>[2]</sup>
  - The lattice parameter can be calculated from the peak positions using Bragg's Law.
  - Crystallite size can be estimated from the peak broadening using the Scherrer formula.<sup>[9]</sup>

**Data Presentation:** The evolution of crystal structure with increasing nitrogen content is a key finding. As the nitrogen flow ratio increases, the structure typically transitions from hexagonal close-packed (hcp)  $\alpha$ -Zr to face-centered cubic (fcc) ZrN.<sup>[9]</sup> At very high nitrogen ratios, a mixture of fcc-ZrN and orthorhombic Zr<sub>3</sub>N<sub>4</sub>, or a predominantly Zr<sub>3</sub>N<sub>4</sub> phase, may form.<sup>[7][8]</sup>

Nitrogen Flow Ratio ( $f = N_2/(Ar+N_2)$ )	Observed Phases	Crystal Structure	Preferred Orientation
Low (e.g., < 0.2)	$\alpha$ -Zr, ZrN	hcp, fcc	-
Medium (e.g., 0.2 - 0.5)	ZrN	fcc (rock-salt)	(111) or (200)[3][13]
High (e.g., > 0.5)	ZrN + Zr <sub>3</sub> N <sub>4</sub>	fcc + orthorhombic	-
Very High (e.g., > 0.85)	Zr <sub>3</sub> N <sub>4</sub> dominant	orthorhombic	-

Table 1: Typical phase evolution in ZrN<sub>x</sub> films as a function of nitrogen flow ratio during reactive sputtering.[7][8][9][14]

## Compositional Characterization: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition (i.e., the N/Zr ratio, 'x') and the chemical bonding states of the elements.

### Experimental Protocol:

- Instrument Setup: An XPS system with a monochromatic Al K $\alpha$  X-ray source is used.[15]
- Surface Cleaning: Since XPS is surface-sensitive, an initial scan is taken on the as-received surface, which typically shows oxygen and carbon contamination.[2][16] To analyze the bulk film composition, the surface is sputtered with an argon ion beam to remove the surface layer.[1][15]
- Data Acquisition: High-resolution spectra are acquired for the Zr 3d and N 1s core levels.[2]
- Data Analysis:
  - The spectra are background-subtracted (e.g., using a Shirley background).[15]

- Peak fitting is performed to deconvolute different chemical states. For example, the Zr 3d peak can be fitted with components corresponding to Zr-N (in ZrN and Zr<sub>3</sub>N<sub>4</sub>) and Zr-O bonds.[\[2\]](#)[\[8\]](#)
- The atomic concentrations are calculated from the peak areas using relative sensitivity factors (RSFs).

Data Presentation: XPS analysis reveals the N/Zr ratio and the nature of chemical bonding.

Compound	Core Level	Binding Energy (eV)	Reference
ZrN	Zr 3d5/2	179.5 - 179.8	<a href="#">[2]</a> <a href="#">[8]</a>
N 1s	397.3 - 397.5	<a href="#">[2]</a> <a href="#">[16]</a>	
Zr <sub>3</sub> N <sub>4</sub>	Zr 3d5/2	180.1 - 181.0	<a href="#">[8]</a>
N 1s	~396.5	<a href="#">[2]</a>	
ZrO <sub>2</sub>	Zr 3d5/2	181.7 - 182.0	<a href="#">[16]</a>

Table 2: Reference binding energies for components observed in ZrN<sub>x</sub> thin films.

## Mechanical Characterization: Nanoindentation

Nanoindentation is used to measure the hardness and elastic modulus of the thin films.

Experimental Protocol:

- Instrument Setup: A nanoindenter with a Berkovich (three-sided pyramid) diamond tip is commonly used.
- Measurement Technique: The Continuous Stiffness Measurement (CSM) technique is often employed, which allows for the measurement of properties as a function of indentation depth.[\[17\]](#)
- Indentation Depth: To minimize influence from the substrate, the maximum indentation depth is typically limited to less than 10% of the total film thickness (the "10% rule").[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Data Analysis:** The hardness and elastic modulus are calculated from the load-displacement curves using the Oliver-Pharr method.[\[20\]](#)

**Data Presentation:** The mechanical properties of ZrN<sub>x</sub> are highly dependent on the stoichiometry and phase composition.

Film Stoichiometry (x in ZrN <sub>x</sub> )	Phase	Hardness (GPa)	Young's Modulus (GPa)	Reference
x ≈ 1.0	fcc-ZrN	~26	-	<a href="#">[21]</a>
x = 0.92 - 1.38	ZrN + Zr <sub>3</sub> N <sub>4</sub>	18.3 - 19.0	210 - 234	<a href="#">[7]</a> <a href="#">[8]</a>

Table 3: Representative mechanical properties of ZrN<sub>x</sub> thin films.

## Electrical Characterization: Four-Point Probe

This technique is used to measure the sheet resistance, from which the electrical resistivity can be calculated if the film thickness is known.

### Experimental Protocol:

- **Instrument Setup:** A four-point probe setup with co-linear tungsten carbide tips is placed in contact with the film surface.
- **Measurement:** A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes.
- **Calculation:** The sheet resistance is calculated from the current and voltage. The electrical resistivity ( $\rho$ ) is then determined by multiplying the sheet resistance by the film thickness.

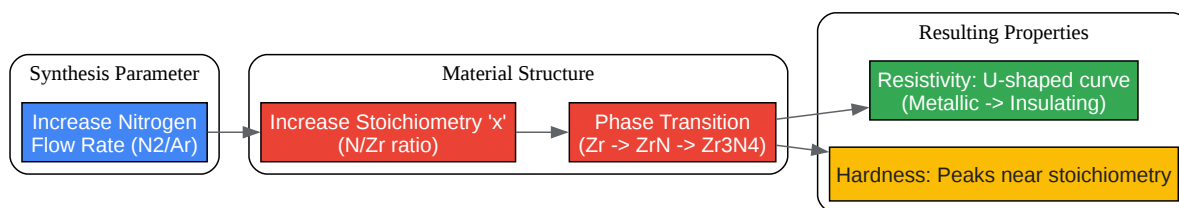
**Data Presentation:** The electrical resistivity of ZrN<sub>x</sub> is a strong function of its nitrogen content, transitioning from metallic to insulating behavior.

Nitrogen Content	Dominant Phase	Electrical Behavior	Resistivity ( $\mu\Omega\cdot\text{cm}$ )	Reference
Zr-rich ( $x < 1$ )	$\alpha\text{-Zr} + \text{ZrN}$	Metallic	Increases with N	[13]
Stoichiometric ( $x \approx 1$ )	ZrN	Metallic	Minimum ( $\sim 65$ )	[13]
N-rich ( $x > 1$ )	ZrN + Zr <sub>3</sub> N <sub>4</sub>	Semiconductor/Insulator	Increases sharply	[4][13]

Table 4: Electrical resistivity trends in ZrN<sub>x</sub> films.[4][13]

## Structure-Property Relationships

The characterization data reveals a clear and predictable relationship between the nitrogen content in ZrN<sub>x</sub> films and their resulting properties. This relationship is crucial for materials design and is summarized in the diagram below.



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Caption: Relationship between N<sub>2</sub> flow, stoichiometry, and properties of ZrN<sub>x</sub>.

- Under-stoichiometric ( $x < 1$ ): The material is a mixture of metallic  $\alpha\text{-Zr}$  and fcc-ZrN. The resistivity increases as nitrogen atoms act as scattering centers for electrons.[13]
- Stoichiometric ( $x \approx 1$ ): The film is primarily single-phase fcc-ZrN with high crystallinity. This state corresponds to the highest electrical conductivity (minimum resistivity) and high

hardness.[3][13][21]

- Over-stoichiometric ( $x > 1$ ): Excess nitrogen leads to the formation of an insulating  $\text{Zr}_3\text{N}_4$  phase. This disrupts the metallic  $\text{ZrN}$  lattice, causing a sharp increase in electrical resistivity and a potential decrease in hardness due to changes in bonding and structure.[4][7][8]

By carefully controlling the nitrogen content during synthesis,  $\text{ZrN}_x$  films can be engineered with a specific combination of properties tailored for advanced technological applications.

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